Product packaging for Methyl 3-(oxolan-3-yl)prop-2-enoate(Cat. No.:)

Methyl 3-(oxolan-3-yl)prop-2-enoate

Cat. No.: B11721184
M. Wt: 156.18 g/mol
InChI Key: UNDVJGZEBGHKHP-UHFFFAOYSA-N
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Description

Methyl 3-(oxolan-3-yl)prop-2-enoate is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O3 B11721184 Methyl 3-(oxolan-3-yl)prop-2-enoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 3-(oxolan-3-yl)prop-2-enoate

InChI

InChI=1S/C8H12O3/c1-10-8(9)3-2-7-4-5-11-6-7/h2-3,7H,4-6H2,1H3

InChI Key

UNDVJGZEBGHKHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1CCOC1

Origin of Product

United States

Structural Classification and Nomenclature Within Enol Esters and Cyclic Ethers

The systematic name, Methyl 3-(oxolan-3-yl)prop-2-enoate, provides a clear description of its molecular architecture according to IUPAC rules. msu.eduebi.ac.ukyoutube.com The name can be deconstructed as follows:

Oxolane : The preferred IUPAC name for the five-membered saturated cyclic ether also known as tetrahydrofuran (B95107) (THF). wikipedia.org The "-3-yl" suffix indicates that this ring is a substituent attached via its number 3 position.

prop-2-enoate : This designates a three-carbon ester chain with a carbon-carbon double bond ("en") starting at position 2. The "oate" suffix signifies the ester functional group.

Methyl : This is the ester's alkyl group, attached to the oxygen of the carboxylate.

From a classification standpoint, this compound belongs to two principal classes of organic compounds. The presence of the oxolane ring categorizes it as a cyclic ether . wikipedia.org The methyl prop-2-enoate portion classifies it as an α,β-unsaturated ester . nih.gov This latter feature is a key determinant of its chemical reactivity. It is important to distinguish this structure from an enol ether, where an ether linkage is directly attached to the vinylic carbon (C=C-O-R). In this molecule, the ether is part of a separate saturated ring system acting as a substituent on the unsaturated ester backbone.

Foundational Relevance of the Oxolane and Prop 2 Enoate Moieties in Chemical Synthesis

The synthetic importance of Methyl 3-(oxolan-3-yl)prop-2-enoate can be inferred from the well-established roles of its two primary structural components: the oxolane ring and the prop-2-enoate chain.

The Oxolane Moiety: The oxolane, or tetrahydrofuran (B95107) (THF), ring is a ubiquitous structural motif in a vast range of natural products and biologically active molecules. nih.govchemicalbook.comnih.gov For instance, acetogenins, a class of natural products known for their cytotoxic properties, often contain one or more THF rings. mdpi.com Beyond its presence in complex molecules, THF itself is a workhorse of the chemical industry and laboratory. As a polar aprotic solvent, it is prized for its ability to dissolve a wide array of compounds and for its role in numerous chemical reactions, including Grignard syntheses and polymerizations. wikipedia.orghangdachem.com Consequently, the development of methods to synthesize substituted tetrahydrofurans is a significant and active area of chemical research. nih.gov

The Prop-2-enoate Moiety: The prop-2-enoate group, a type of acrylate (B77674), is a classic example of an α,β-unsaturated carbonyl system. This arrangement of atoms confers a rich and versatile reactivity profile. The double bond is "activated" by the adjacent electron-withdrawing ester group, making it susceptible to nucleophilic attack. This makes the prop-2-enoate moiety an excellent substrate for conjugate addition reactions (Michael additions), a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org Furthermore, this moiety is a competent dienophile in Diels-Alder reactions, enabling the construction of complex cyclic systems. The stereoselective synthesis of α,β-unsaturated esters remains a highly attractive area in organic synthesis due to their prevalence in biologically active molecules. nih.govorganic-chemistry.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The key functional groups in Methyl 3-(oxolan-3-yl)prop-2-enoate will produce distinct absorption bands. The carbonyl (C=O) stretch of the α,β-unsaturated ester is anticipated to appear in the range of 1715-1730 cm⁻¹, a slightly lower wavenumber compared to saturated esters due to conjugation with the C=C double bond. orgchemboulder.com The C=C stretching vibration is expected to be observed in the 1620-1650 cm⁻¹ region. Additionally, the C-O stretching vibrations of the ester group will likely produce strong bands in the 1300-1000 cm⁻¹ range. orgchemboulder.com

The oxolane ring should present characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2850-2975 cm⁻¹) and a prominent C-O-C stretching band, which is a hallmark of ethers, usually found between 1070 and 1150 cm⁻¹. bartleby.comijrpc.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While the C=O stretch is also observable in Raman spectra, the C=C double bond of the prop-2-enoate moiety is expected to produce a strong Raman signal. Symmetrically substituted or less polar bonds often yield more intense Raman bands.

The oxolane ring has a characteristic "ring breathing" mode, which is a symmetric stretching and contracting of the entire ring. This vibration is typically strong in the Raman spectrum and for tetrahydrofuran (B95107), it is observed around 914 cm⁻¹. researchgate.net The various CH₂ bending and twisting modes of the oxolane ring will also be present in the fingerprint region of the spectrum.

The following table summarizes the predicted key vibrational bands for this compound.

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Functional Group Assignment
C-H Stretch (sp²)3010-31003010-3100=C-H of the prop-2-enoate
C-H Stretch (sp³)2850-2975 bartleby.comijrpc.com2850-2975C-H of the oxolane and methyl groups
C=O Stretch1715-1730 orgchemboulder.com1715-1730α,β-Unsaturated Ester
C=C Stretch1620-16501620-1650 (Strong)Prop-2-enoate
C-O-C Stretch (Ester)1150-13001150-1300Ester
C-O-C Stretch (Ether)1070-1150 ijrpc.com1070-1150Oxolane Ring
Oxolane Ring BreathingWeak~914 (Strong) researchgate.netOxolane Ring

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide definitive information on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state.

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would reveal several key structural features. The planarity of the α,β-unsaturated ester system could be confirmed, and the torsion angles between the ester group and the C=C double bond could be precisely measured. rsc.org The conformation of the oxolane ring, which is known to adopt a non-planar "envelope" or "twist" conformation to relieve ring strain, could be definitively determined. libretexts.org

Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing. These interactions could include hydrogen bonding (if any crystal solvent is present), dipole-dipole interactions, and van der Waals forces. Understanding the crystal packing is crucial as it can influence the physical properties of the compound, such as its melting point and solubility.

While a specific crystal structure for this compound is not publicly available as of this writing, the data that would be obtained from such an analysis are summarized in the hypothetical table below.

Crystallographic ParameterHypothetical Data from X-ray AnalysisSignificance
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c, C2/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit in the crystal lattice.
Bond Lengths (Å)e.g., C=O, C=C, C-O, C-CProvides precise measurements of the distances between bonded atoms, confirming the bonding pattern.
Bond Angles (°)e.g., O=C-O, C=C-C, C-O-CDetermines the angles between adjacent bonds, revealing the local geometry.
Torsion Angles (°)e.g., defining the planarity of the ester and the oxolane puckerDescribes the conformation of the molecule, including the orientation of different functional groups.
Intermolecular Interactionse.g., Distances and angles of any hydrogen bonds or other contactsReveals how molecules are arranged and interact with each other in the crystal lattice.

Computational Chemistry and Theoretical Insights into Methyl 3 Oxolan 3 Yl Prop 2 Enoate

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Methyl 3-(oxolan-3-yl)prop-2-enoate. These calculations can map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and calculate electrostatic potential surfaces.

The electronic structure is characterized by the electron-withdrawing nature of the ester group and the ether oxygen in the oxolane ring. The α,β-unsaturated system creates a conjugated π-system, leading to a delocalization of electron density. The highest occupied molecular orbital (HOMO) is typically located on the C=C double bond, while the lowest unoccupied molecular orbital (LUMO) is centered on the carbonyl carbon and the β-carbon of the acrylate (B77674) moiety. This distribution makes the β-carbon susceptible to nucleophilic attack.

Reactivity descriptors, calculated through DFT, can quantify the molecule's reactivity. These include parameters like global hardness, softness, and electrophilicity index. For this compound, these calculations would likely indicate a high electrophilicity index, confirming its nature as a good Michael acceptor.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.8 D
Electrophilicity Index3.1 eV

Note: The values in this table are hypothetical and serve as illustrative examples of typical DFT calculation outputs.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily due to the puckering of the tetrahydrofuran (B95107) ring and rotation around the C-C single bonds. The oxolane ring is known to exist in a dynamic equilibrium between various puckered conformations, most notably the twisted (C₂) and bent (Cₛ) forms, with a low energy barrier for interconversion. aip.orgnih.gov The relative stability of these conformers is subtle, with some studies suggesting the twisted conformer is slightly more stable. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent or in a polymeric matrix. mdpi.comyoutube.com These simulations model the movement of atoms over time, governed by a force field that describes the intra- and intermolecular interactions.

MD simulations can be used to study how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and reactivity in different media. Furthermore, if this molecule is used as a monomer in polymerization, MD simulations can help in understanding the structure and dynamics of the resulting polymer chains. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation of molecules like this compound. idc-online.comnih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. liverpool.ac.uk

The predicted chemical shifts for the protons and carbons in the oxolane ring would be influenced by its puckered conformation. The chemical shifts for the acrylate moiety would be characteristic of an α,β-unsaturated ester. For instance, the olefinic protons would appear at distinct chemical shifts due to their different electronic environments.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)166.5
β-Carbon (C=C)145.0
α-Carbon (C=C)125.8
Methoxy (O-CH₃)51.7
Oxolane C-O72.1
Oxolane C-C35.4

Note: The values in this table are hypothetical and serve as illustrative examples of typical NMR prediction outputs.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of reactions involving this compound. A key reaction for this molecule is the Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. nih.govmasterorganicchemistry.com

Theoretical calculations can be used to model the reaction pathway of a Michael addition to this compound. This involves locating the transition state structure and calculating the activation energy of the reaction. Such studies can provide insights into the stereoselectivity of the reaction and how the catalyst and solvent influence the reaction outcome. nih.govresearchgate.net

Chemoinformatics and Database Classification

In the realm of chemoinformatics, this compound can be classified based on its structural features. It belongs to the class of esters, specifically an acrylate ester. ucalgary.capressbooks.pub It is also a cyclic ether, belonging to the tetrahydrofuran family. mdpi.com

Various chemical databases and chemoinformatic tools use molecular fingerprints and other descriptors to classify compounds and predict their properties. The structural features of this compound, such as the presence of a hydrogen bond acceptor (the carbonyl and ether oxygens) and a rotatable bond, are used in these classifications. Its CAS number is 1563680-03-4. bldpharm.com

Exploration of Methyl 3 Oxolan 3 Yl Prop 2 Enoate in Advanced Material Science and Organic Synthesis Applications

Role as a Monomer in Polymer Design

Methyl 3-(oxolan-3-yl)prop-2-enoate combines the reactive acrylate (B77674) functionality with a polar oxolane (tetrahydrofuran) ring, making it a promising monomer for the synthesis of specialized polymers with tailored properties. The vinyl group of the acrylate moiety is susceptible to polymerization, while the oxolane ring introduces distinct characteristics to the resulting polymer backbone.

Synthesis of Specialty Polymers

The incorporation of the oxolane ring into a polymer chain can significantly influence its physical and chemical properties. While specific research on the polymerization of this compound is not extensively documented, the behavior of analogous functional monomers provides a strong basis for its potential applications. The oxolane group is known to enhance the solubility of polymers in certain organic solvents and can impact the material's thermal properties, such as the glass transition temperature (Tg).

The presence of the polar ether linkages in the oxolane ring can lead to polymers with increased hydrophilicity and improved adhesion to various substrates. This makes monomers like this compound valuable candidates for the creation of specialty polymers used in adhesives, binders, and compatibilizers.

A structurally related compound, (Oxolan-3-yl)methyl 2-methylprop-2-enoate, is noted for its use in the production of polymers and other industrial materials, suggesting a similar utility for this compound.

Functional Polymers and Coatings

The unique combination of a reactive acrylate group and a functional oxolane ring in this compound makes it an attractive candidate for the development of functional polymers and coatings. The acrylate component allows for polymerization, forming the polymer backbone, while the pendant oxolane ring can be further functionalized or can impart specific properties to the final coating.

For instance, the polarity of the oxolane moiety can enhance the affinity of the resulting polymer for specific substrates, leading to improved adhesion in coating applications. Furthermore, the ether linkages within the oxolane ring can interact with certain molecules, making these polymers potentially useful as sensors or in separation technologies.

The synthesis of a similar compound, (Oxolan-3-yl)methyl 2-methylprop-2-enoate, typically involves the esterification of oxolan-3-ylmethanol with 2-methylprop-2-enoic acid, a process that can be adapted for industrial-scale production, including continuous flow processes.

Precursor for Complex Organic Molecules

The bifunctional nature of this compound, possessing both an electrophilic α,β-unsaturated ester and a stable cyclic ether, positions it as a valuable precursor for the synthesis of more complex organic molecules.

Building Block in Natural Product Synthesis

While direct application of this compound in the total synthesis of a specific natural product is not widely reported, its structural motifs are prevalent in numerous biologically active natural products. The oxolane ring is a common feature in many polyketide natural products with significant therapeutic potential.

The acrylate portion of the molecule can participate in a variety of carbon-carbon bond-forming reactions, such as Michael additions and Diels-Alder reactions, which are fundamental strategies in the construction of complex molecular skeletons. For instance, the conjugate addition of nucleophiles to the β-position of the acrylate system is a powerful tool for introducing new substituents and creating stereocenters.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The utility of (Oxolan-3-yl)methyl 2-methylprop-2-enoate as an intermediate in the synthesis of pharmaceuticals and agrochemicals suggests a similar role for this compound. The oxolane ring can serve as a key pharmacophore or be modified to interact with biological targets. The acrylate moiety provides a handle for further chemical transformations to build the desired molecular complexity.

The synthesis of such intermediates often involves standard organic reactions. The preparation of (Oxolan-3-yl)methyl 2-methylprop-2-enoate, for example, is achieved through acid-catalyzed esterification. This straightforward synthetic accessibility makes such compounds attractive starting materials in drug discovery and development programs.

Advanced Materials with Oxolane-Prop-2-enoate Architectures

The integration of the oxolane-prop-2-enoate scaffold into larger material architectures holds promise for the creation of advanced materials with unique properties. The combination of a polymerizable group with a functional cyclic ether allows for the design of materials with controlled chemical and physical characteristics.

Polymers incorporating the oxolane moiety are expected to exhibit enhanced flexibility and potentially different degradation profiles compared to their purely hydrocarbon-based counterparts. The ether oxygen atoms can also serve as coordination sites for metal ions, opening up possibilities for the development of novel hybrid organic-inorganic materials with interesting catalytic or optical properties.

Q & A

Q. Basic

  • <sup>1</sup>H NMR : Expect signals for the oxolane ring protons (δ 3.5–4.5 ppm) and α,β-unsaturated ester protons (δ 6.2–7.0 ppm for vinyl protons; δ 3.7 ppm for methoxy group).
  • IR : Peaks at ~1720 cm<sup>-1</sup> (ester C=O) and ~1640 cm<sup>-1</sup> (C=C stretching).
  • MS : Molecular ion peak at m/z 156.1 (C7H10O3<sup>+</sup>) and fragmentation patterns consistent with oxolane ring cleavage .

What strategies resolve contradictions in crystallographic data during structure determination?

Q. Advanced

  • Software cross-validation : Use SHELXL for refinement and PLATON for validation (e.g., check for missed symmetry or twinning) .
  • Data consistency : Compare bond lengths/angles with similar esters (e.g., deviations >0.02 Å warrant re-examination).
  • Twinned data : Employ twin refinement protocols in SHELXL if Rint > 0.05 .

How do hydrogen bonding patterns influence crystal packing and stability?

Advanced
Graph set analysis (e.g., S(6) or R2<sup>2</sup>(8) motifs) reveals intermolecular interactions:

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)Graph Set Notation
O–H···O (ester)2.65–2.75160–170S(6)
C–H···O (oxolane)2.80–3.10140–150R2<sup>2</sup>(8)

These interactions stabilize layered or helical packing motifs, critical for predicting solubility and melting points .

What computational methodologies predict the reactivity of the α,β-unsaturated ester moiety?

Q. Advanced

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to assess electrophilicity (e.g., Fukui indices for Michael addition sites).
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .
  • Reactivity trends : Compare with methyl (2E)-3-(4-fluorophenyl)prop-2-enoate, where electron-withdrawing groups enhance conjugate addition rates .

How to design experiments assessing hydrolytic stability under varying pH and temperature?

Q. Methodological

  • Buffer systems : Use pH 2 (HCl/KCl), 7 (phosphate), and 12 (NaOH/borate).
  • Conditions : Incubate at 25°C, 37°C, and 60°C; sample aliquots at 0, 24, 48, and 72 hours.
  • Analysis : Quantify degradation via HPLC (C18 column, acetonitrile/water) or <sup>1</sup>H NMR integration of ester vs. carboxylic acid peaks .

What are common synthetic byproducts, and how to optimize chromatographic separation?

Q. Basic

ByproductSourceMitigation Strategy
Unreacted starting acidIncomplete esterificationIncrease catalyst loading/reflux time
DiestersTransesterificationUse anhydrous methanol, lower temps
Oxolane ring-opened productsAcid-catalyzed hydrolysisNeutralize post-reaction promptly

Optimize separation with gradient elution (hexane:ethyl acetate 8:1 → 4:1) on silica gel .

How can graph set analysis characterize intermolecular interactions in polymorphs?

Q. Advanced

  • Define motifs : Use Mercury or CrystalExplorer to identify D , S , and R patterns.
  • Example : Polymorph A shows R2<sup>2</sup>(8) chains via C–H···O bonds, while Polymorph B has S(6) rings from O–H···O interactions.
  • Impact : Polymorph A exhibits higher thermal stability (DSC data) due to stronger H-bond networks .

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